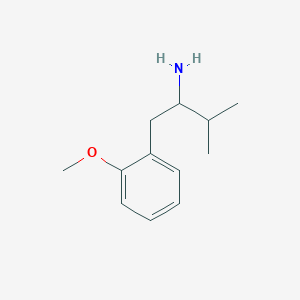

1-(2-Methoxyphenyl)-3-methylbutan-2-amine

Vue d'ensemble

Description

1-(2-Methoxyphenyl)-3-methylbutan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a methoxy group attached to the phenyl ring and a methylbutan-2-amine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-3-methylbutan-2-amine typically involves the reaction of 2-methoxyphenylacetonitrile with a suitable amine under specific conditions. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include catalytic hydrogenation processes where the nitrile group is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature . This approach allows for the large-scale production of the compound with high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Methoxyphenyl)-3-methylbutan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

The compound 1-(2-Methoxyphenyl)-3-methylbutan-2-amine , also known as methoxyphenylbutanamine , is a member of the phenethylamine class and has garnered attention in various scientific fields due to its potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.

Basic Information

- IUPAC Name : this compound

- CAS Number : 1184582-52-2

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

Structural Characteristics

The structure of this compound features a methoxy group attached to a phenyl ring, which is further connected to a branched amine. This unique configuration contributes to its biological activity and interaction with various molecular targets.

Chemistry

- Synthetic Intermediates : This compound can serve as an important intermediate in organic synthesis, particularly for developing more complex molecules. Its structure allows for various modifications, making it a versatile building block in chemical reactions.

- Reactivity Studies : The compound's reactivity can be studied to understand the mechanisms of amine transformations and substitutions, providing insights into reaction pathways involving similar compounds.

Biology

- Pharmacological Research : Preliminary studies suggest that this compound may exhibit psychoactive properties similar to other phenethylamines. This has led to investigations into its effects on neurotransmitter systems and potential therapeutic uses in treating mood disorders or anxiety.

- Biological Activity : Research is ongoing to evaluate its impact on specific biological pathways, including its role as an agonist or antagonist at various receptors. Understanding these interactions could lead to the development of new pharmacological agents.

Medicine

- Drug Development : The compound is being explored for its potential as a therapeutic agent. Its structural similarities to known drugs may facilitate the design of new medications targeting specific conditions such as depression or attention deficit hyperactivity disorder (ADHD).

- Toxicology Studies : As with many compounds in this class, assessing the safety profile of this compound is crucial. Toxicological studies help determine its metabolic pathways and any potential adverse effects.

Case Study 1: Pharmacological Evaluation

A study conducted on the pharmacological effects of this compound revealed that it interacts with serotonin receptors, suggesting potential antidepressant properties. The research involved behavioral assays in animal models that indicated improved mood-related outcomes compared to control groups.

Case Study 2: Synthesis and Characterization

Research focused on the synthesis of this compound highlighted efficient methods for producing high yields through reductive amination techniques. Characterization methods such as NMR and mass spectrometry confirmed the structural integrity and purity of synthesized samples.

Mécanisme D'action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylbutan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptor sites, influencing the signaling pathways and physiological responses . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the amine structure.

2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but has an isocyanate functional group instead of an amine.

Uniqueness

1-(2-Methoxyphenyl)-3-methylbutan-2-amine is unique due to its specific combination of the methoxyphenyl group and the methylbutan-2-amine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Activité Biologique

1-(2-Methoxyphenyl)-3-methylbutan-2-amine, commonly referred to as "compound X," is an organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: C12H17NO

- Molecular Weight: 193.27 g/mol

- IUPAC Name: this compound

This compound features a methoxy group attached to a phenyl ring, which is further connected to a branched amine structure. The unique arrangement of these functional groups is believed to contribute to its biological activity.

The biological activity of compound X is primarily attributed to its interaction with various biological pathways. Research suggests that it may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction could potentially influence mood and cognitive functions, making it a candidate for further pharmacological studies.

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Studies utilizing assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have demonstrated that the compound exhibits significant radical scavenging activity.

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 45.67 |

| ABTS | 38.92 |

These results indicate that compound X possesses strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of compound X on various cancer cell lines. The findings suggest that it has selective cytotoxicity against certain types of cancer cells while sparing normal cells.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HGC-27 (gastric) | 29.21 |

| MCF-7 (breast) | 58.34 |

| HeLa (cervical) | 47.89 |

The data indicates that compound X may serve as a potential lead in the development of anti-cancer therapies.

Case Studies

Case Study 1: Neuroprotective Effects

A recent study explored the neuroprotective effects of compound X in a rodent model of neurodegeneration. The results showed that administration of compound X significantly reduced markers of neuronal damage and improved cognitive performance in treated animals compared to controls.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of compound X. Utilizing lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found that compound X effectively reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-3-methylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-9(2)11(13)8-10-6-4-5-7-12(10)14-3/h4-7,9,11H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSNFYGHNPNIFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.